molecular formula C17H27NO3 B5848908 N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine

N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine

Cat. No.: B5848908
M. Wt: 293.4 g/mol
InChI Key: WAAGUKFPQMNOKL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine is a synthetic organic compound that belongs to the class of amines This compound features a cyclopropylmethyl group, a trimethoxyphenyl group, and a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine typically involves multiple steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,3,4-trimethoxybenzyl chloride and an appropriate catalyst.

    Formation of the Propan-1-amine Backbone: The final step involves the reaction of the intermediate compounds with propan-1-amine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethan-1-amine
  • N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine

Uniqueness

N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its trimethoxyphenyl group may enhance its interaction with certain biological targets, while the cyclopropylmethyl group may influence its stability and reactivity.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-10-18(11-13-6-7-13)12-14-8-9-15(19-2)17(21-4)16(14)20-3/h8-9,13H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGUKFPQMNOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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